molecular formula C9H11FN2O4 B052696 2',3'-Dideoxy-3'-fluorouridine CAS No. 41107-56-6

2',3'-Dideoxy-3'-fluorouridine

Cat. No. B052696
CAS RN: 41107-56-6
M. Wt: 230.19 g/mol
InChI Key: BKIUEHLYJFLWPK-SHYZEUOFSA-N
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Description

Synthesis Analysis

The synthesis of 2',3'-Dideoxy-3'-fluorouridine and related compounds typically involves chemical transglycosylation reactions, starting from precursors such as 5'-O-acetyl-3'-fluoro-2',3'-dideoxythymidine and utilizing persilylated bases as acceptors. This method facilitates the incorporation of the fluorine atom and the dideoxy sugar moiety into the nucleoside structure (Kvasiuk et al., 1989).

Molecular Structure Analysis

The molecular structure of 2',3'-Dideoxy-3'-fluorouridine features a fluorine atom at the 3' position of the sugar ring, which significantly influences its biological activity and interaction with enzymes. The fluorine atom introduces electronic and steric effects that affect the nucleoside's conformation and its ability to participate in biochemical processes (Mikhailopulo et al., 2003).

Chemical Reactions and Properties

2',3'-Dideoxy-3'-fluorouridine undergoes various chemical reactions, including transglycosylation and interactions with enzymes such as DNA polymerases. Its fluorine atom plays a critical role in modulating its chemical reactivity and biological properties. The compound is synthesized through reactions that carefully control the stereochemistry and functional group transformations to achieve the desired fluorinated nucleoside analog (Poopeiko et al., 1995).

Physical Properties Analysis

The physical properties of 2',3'-Dideoxy-3'-fluorouridine, such as solubility, melting point, and stability, are influenced by the presence of the fluorine atom and the dideoxy sugar structure. These properties are critical for its formulation and delivery in potential therapeutic applications. The compound's stability against enzymatic degradation and its interaction with biological membranes are particularly important for its efficacy as an antiviral or antitumor agent.

Chemical Properties Analysis

2',3'-Dideoxy-3'-fluorouridine exhibits unique chemical properties due to the fluorine atom's electronegativity and the absence of the 2' and 3' hydroxyl groups. This structure affects its mechanism of action, including inhibition of nucleic acid synthesis and termination of DNA chain elongation. The compound's ability to act as a substrate or inhibitor for various enzymes, such as DNA polymerases and reverse transcriptase, is central to its antiviral and antitumor activities (E. I. Kvasiuk et al., 1989).

Scientific Research Applications

  • Antitumor Properties : Fluorinated pyrimidine nucleosides, including 2',3'-Dideoxy-3'-fluorouridine derivatives, have been synthesized and evaluated for their antitumor potential. Some of these compounds have shown promising results in preclinical studies against various cancer models (Cook, Holman, & Kramer, 1980).

  • Inhibition of HIV Replication : Studies have found that certain 3'-fluoro-modified nucleosides, including 2',3'-Dideoxy-3'-fluorouridine derivatives, are effective and selective inhibitors of HIV replication. These compounds have shown low cytotoxicity and high potency in inhibiting HIV-reverse transcriptase, a key enzyme in the life cycle of the virus (Matthes, Lehmann, von Janta-Lipinski, & Scholz, 1989).

  • Activity Against Hepatitis B Virus (HBV) : Research has indicated that certain 2',3'-dideoxy-L-pyrimidine nucleosides, including derivatives of 2',3'-Dideoxy-3'-fluorouridine, demonstrate potent activity against HBV. These compounds have shown potential as anti-HIV and anti-HBV agents, with low cytotoxicity and minimal inhibitory effects on host mitochondrial DNA synthesis (Lin, Luo, Liu, Pai, Dutschman, & Cheng, 1994).

  • Selective Anti-HIV Properties : Some derivatives of 2',3'-Dideoxy-3'-fluorouridine, such as 5-Chloro-2',3'-dideoxy-3'-fluorouridine, have been identified as selective inhibitors of HIV replication. These compounds have been noted for their high selectivity index and low cytotoxicity, making them potential candidates for anti-HIV therapy (Daluge, Purifoy, Savina, St. Clair, Parry, Dev, Novák, Ayers, Reardon, & Roberts, 1994).

  • Anticancer Activity of Modified Derivatives : Modified derivatives of 2',3'-Dideoxy-3'-fluorouridine, such as its 3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidates, have been synthesized and evaluated for their anticancer activity. Some of these novel compounds have shown promising cytotoxic activity in various human cancer cell lines, highlighting their potential in cancer therapy (Lewandowska, Ruszkowski, Baraniak, Czarnecka, Kleczewska, & Celewicz, 2013).

Safety And Hazards

2’,3’-Dideoxy-3’-fluorouridine is a nucleoside analog reverse transcriptase inhibitor that has demonstrated selective anti-human immunodeficiency virus (HIV) activity in vitro and favorable safety profiles in monkeys and mice .

properties

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUEHLYJFLWPK-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034059
Record name 3′-Fluoro-2′,3′-dideoxyuridine
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Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dideoxy-3'-fluorouridine

CAS RN

41107-56-6, 207128-22-1
Record name 2′,3′-Dideoxy-3′-fluorouridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-2',3'-dideoxyuridine
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Record name 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-b-D-erythro-pentofuranosyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3′-Fluoro-2′,3′-dideoxyuridine
Source EPA DSSTox
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Record name 5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine)-3- fluoro-2-hydroxymethyltetrahydrofuran
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Record name 2',3'-Dideoxy-3'-fluorouridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
SM Daluge, DJ Purifoy, PM Savina… - Antimicrobial agents …, 1994 - Am Soc Microbiol
5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) is a selective anti-human immunodeficiency virus (HIV) agent. When tested in phytohemagglutinin-stimulated normal human peripheral …
Number of citations: 93 journals.asm.org
S Ajmera, AR Bapat, K Danenberg… - Journal of medicinal …, 1984 - ACS Publications
5-Fluoro-2', 3,-dideoxy-3,-fluorouridine (S'-FFdUrd) and 5-fluoro-2,, 3,-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP) have been synthesized, and their interactions with thymidine (…
Number of citations: 25 pubs.acs.org
SA Riddler, LH Wang, JA Bartlett… - Antimicrobial agents …, 1996 - Am Soc Microbiol
5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) is a nucleoside analog reverse transcriptase inhibitor that has demonstrated selective anti-human immunodeficiency virus (HIV) activity …
Number of citations: 7 journals.asm.org
JA Hill, DD Bankston - Journal of Labelled Compounds and …, 1995 - Wiley Online Library
[5′‐ 3 H]‐5‐Chloro‐2′,3′‐diodeoxy‐3′‐fluorouridine (1; R = [ 3 H]) was prepared at a specific activity of 10.2 Ci/mmol suitable for development of a radioimmunoassay procedure. …
JA Dunn, PM Savina - Journal of Chromatography B: Biomedical Sciences …, 1996 - Elsevier
An isocratic reversed-phase LC-MS method for measuring concentrations of 5-chloro-2′,3′-dideoxy-3′-fluorouridine (935U83; I) directly and its 5′-glucuronide metabolite (5-chloro-…
Number of citations: 3 www.sciencedirect.com
P Kumar, K Ohkura, J Balzarini… - … and Nucleic Acids, 2004 - Taylor & Francis
A series of 5‐(trifluoroethoxymethyl)‐2′,3′‐dideoxyuridines and 5‐[bis(trifluoroethoxy)‐methyl]‐2′,3′‐dideoxyuridines have been prepared and screened for antiviral activity. The …
Number of citations: 12 www.tandfonline.com
J Poznanski, M Bretner, T Kulikowski… - Antiviral Chemistry …, 2003 - journals.sagepub.com
To decrease the toxicity of potent anti-HIV nucleosides 3-azido-2′,3′-dideoxythymidine (AZT) and 2,3′-dideoxy-3′-fluorothymidine (3-FddThd, FLT), their new analogues, 3-azido-2…
Number of citations: 4 journals.sagepub.com
Y Chong, G Gumina, JS Mathew… - Journal of medicinal …, 2003 - ACS Publications
As antiviral nucleosides containing a 2‘,3‘-unsaturated sugar moiety with 2‘-fluoro substitution are endowed with increased stabilization of the glycosyl bond, it was of interest to …
Number of citations: 71 pubs.acs.org
ATJ Vogg, AK Buck, M Schmid, B Neumaier… - Nuclear medicine and …, 2007 - Elsevier
The radioiodinated 3′-fluorothymidine (FLT) analogue 3′-fluoro-5-[ 131 I]iodo-2′-deoxyuridine ([ 131 I]FLIdU) was synthesized, with iodine mimicking the methyl group of pyrimidine. …
Number of citations: 3 www.sciencedirect.com
E Matthes, M von Janta-Lipinski, H Will… - Biochemical …, 1992 - Elsevier
The effect of analogues of both 2',3'-dideoxy-3'-fluorothymidine (FddThd) [2',3'-dideoxy-3'-fluorouridine (FddUrd), 2',3'-dideoxy-3'-fluoro-5-chlorouridine (FddClUrd), 2',3'-dideoxy-3'-fluoro…
Number of citations: 23 www.sciencedirect.com

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